1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1-methylimidazo[4,5-b]pyridin-6-amine |
InChI |
InChI=1S/C7H8N4/c1-11-4-10-7-6(11)2-5(8)3-9-7/h2-4H,8H2,1H3 |
InChI Key |
PRRMFMOBLPNVCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(C=N2)N |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Characterization of 1 Methyl 1h Imidazo 4,5 B Pyridin 6 Amine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of imidazo[4,5-b]pyridine derivatives in solution. Analysis of ¹H and ¹³C NMR spectra allows for the definitive assignment of proton and carbon environments within the molecule, confirming the positions of substituents on the fused heterocyclic core.
In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) of each proton signal provide detailed information about its electronic environment and proximity to other protons. For the imidazo[4,5-b]pyridine core, aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. researchgate.net The specific position depends on the electronic effects of the substituents.
For 1-methyl-1H-imidazo[4,5-b]pyridin-6-amine, one would expect to see:
A singlet for the N-methyl (N-CH₃) protons.
Signals for the protons on the pyridine (B92270) and imidazole (B134444) rings.
A broad singlet for the amine (-NH₂) protons.
In studies of various derivatives, specific proton assignments have been reported, confirming their structures. For instance, in a series of 2,6-disubstituted 1H-imidazo[4,5-b]pyridines, the aromatic protons were observed between δ 7.2 and 8.7 ppm. nih.gov
Interactive Table: ¹H NMR Data for Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Solvent | Proton Signals and Chemical Shifts (δ ppm) | Source(s) |
| 6-Bromo-3-allyl-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridine | CDCl₃ | 8.39 (d, 1H, Hpyr); 8.12 (d, 1H, Hpyr); 7.8 (d, 2H, HAr); 6.80 (d, 2H, HAr); 6.14-6.22 (m, 1H, CH=); 5.31 (dd, 1H, =CH₂); 5.04 (dd, 1H, =CH₂); 4.95-4.99 (m, 2H, N-CH₂); 3.08 (s, 6H, N(CH₃)₂) | uctm.edu |
| 2-(3-Chlorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine (5t) | DMSO | 8.4 (d, 1H); 8.1 (dd, 2H); 7.8 (s, 1H); 7.7 (d, 1H); 7.6 (dd, 1H); 7.4-7.5 (m, 2H); 7.3 (dd, 2H) | nih.gov |
| 2-(2-Bromophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine (5j) | DMSO | 8.4 (d, 1H); 8.1 (dd, 2H); 7.9 (dd, 1H); 7.7 (dd, 1H); 7.6 (d, 1H); 7.3-7.5 (m, 2H); 7.3 (dd, 2H) | nih.gov |
| 3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine (4n) | CDCl₃ | 8.40 (dd, 1H); 8.07 (dd, 1H); 7.83–7.79 (m, 2H); 7.56–7.54 (m, 3H); 7.26 (m, 1H); 4.55 (t, 2H, N-CH₂); 3.32 (t, 2H, O-CH₂); 3.18 (s, 3H, O-CH₃); 2.14 (quint, 2H, CH₂) | acs.org |
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The chemical shifts of carbon atoms in the imidazo[4,5-b]pyridine ring system are sensitive to the electronic environment, allowing for confirmation of substitution patterns. Quaternary carbons (Cq), such as those at the ring fusion and those bearing substituents, are readily distinguished from protonated carbons (CH).
For example, in a series of 6-bromo-2,3-disubstituted-imidazo[4,5-b]pyridines, the quaternary carbons of the heterocyclic core were observed between δ 113 and 157 ppm, while the aromatic CH carbons appeared between δ 111 and 144 ppm. uctm.edu
Interactive Table: ¹³C NMR Data for Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Solvent | Carbon Signals and Chemical Shifts (δ ppm) | Source(s) |
| 6-Bromo-3-allyl-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridine | CDCl₃ | 156.84, 151.70, 147.68 (Cq); 143.61, 132.73 (CHAr); 130.19 (CH=); 128.58 (CHAr); 117.14 (=CH₂); 113.89 (Cq); 111.70 (CHAr); 45.88 (N-CH₂); 40.13 (N(CH₃)₂) | uctm.edu |
| 2-(3-Chlorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine (5t) | DMSO | 156.0, 151.7, 140.4, 129.5, 126.8, 119.7, 100.9 | nih.gov |
| 2-(2-Bromophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine (5j) | DMSO | 156.0, 140.4, 126.3, 112.5, 100.9 | nih.gov |
| 3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine (4n) | CDCl₃ | 155.0, 149.1, 144.2, 135.6, 130.6, 129.3, 129.0, 127.6, 118.9, 69.7, 58.9, 41.5, 30.1 | acs.org |
For derivatives containing other NMR-active nuclei, such as fluorine-19, additional NMR techniques are invaluable. In the synthesis of fluorinated imidazo[4,5-b]pyridine analogues, ¹⁹F NMR would be employed to confirm the successful incorporation and chemical environment of the fluorine atom. The synthesis of compounds such as 2-(2-fluorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine highlights the relevance of this technique for specific derivatives. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This technique is critical for confirming that the synthesized compound has the correct atomic composition. HRMS is particularly useful in validating the structures of halogenated derivatives by confirming the expected isotopic patterns.
Studies on various imidazo[4,5-b]pyridine derivatives consistently use HRMS to verify their elemental composition. acs.orgresearchgate.net For instance, the calculated mass for a proposed molecular formula is compared to the experimentally found mass, with a close match confirming the identity of the compound.
Interactive Table: HRMS Data for Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Formula | Calculated Mass (m/z) | Found Mass (m/z) | Ion | Source(s) |
| 2-(Benzo[d] dioxol-5-yl)-3-phenethyl-3H-imidazo[4,5-b]pyridine (4p) | C₂₁H₁₇N₃O₂ | 343.1321 | 343.1532 | [M]⁺ | acs.org |
| 2-(4-Chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine (4f) | C₁₅H₁₅ClN₃ | 272.0955 | 272.0958 | [M+H]⁺ | acs.org |
| 2-(3-Bromophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine (5o) | C₁₈H₁₁BrN₄O₃ | 410.00 | 409.45 | [M-H]⁻ | nih.gov |
| 4-[6-(4-Nitrophenoxy)-1H-imidazo[4,5-b]pyridin-2-yl]benzene-1,2-diol (5a) | C₁₈H₁₂N₄O₅ | 364.08 | 363.53 | [M-H]⁻ | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule. The technique works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrations of chemical bonds.
For this compound, characteristic absorption bands would be expected for:
N-H stretching: From the primary amine (NH₂) group, typically appearing as one or two sharp bands around 3300-3500 cm⁻¹.
C-H stretching: From the aromatic rings and the methyl group, usually observed around 2850-3100 cm⁻¹.
C=C and C=N stretching: From the fused aromatic rings, appearing in the 1450-1650 cm⁻¹ region.
N-H bending: From the amine group, typically around 1550-1650 cm⁻¹.
Spectroscopic data from related derivatives confirms these assignments. In a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, characteristic bands were reported for the aromatic rings (around 1480-1820 cm⁻¹), the nitro group (N-O stretch, ~1370-1540 cm⁻¹), and the ether linkage (C-O stretch, ~1150-1230 cm⁻¹). nih.gov
Interactive Table: IR Data for Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Key Functional Groups | Characteristic Absorption Bands (cm⁻¹) | Source(s) |
| 4-[6-(4-Nitrophenoxy)-1H-imidazo[4,5-b]pyridin-2-yl]benzene-1,2-diol (5a) | O-H, Aromatic, N-O, C-O | 3470 (O-H str), 1740, 1690, 1550, 1480 (aromatic ring), 1540 (N-O str), 1150 (C-O ether) | nih.gov |
| 2-(3-Chlorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine (5t) | O-H, Aromatic, N-O, C-O | 3540 (O-H str), 1780, 1670, 1665 (aromatic ring), 1380 (N-O str), 1220 (C-O ether) | nih.gov |
| 3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine (4n) | C-H, C=N/C=C | 2936 (C-H str), 1597, 1458, 1384 (ring str) | acs.org |
Elemental Analysis
Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimental results are compared against the theoretical percentages calculated from the compound's molecular formula. A close correlation (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
For this compound (C₇H₉N₅), the theoretical elemental composition would be:
Carbon (C): 51.52%
Hydrogen (H): 5.56%
Nitrogen (N): 42.92%
In the synthesis of various substituted imidazo[4,5-b]pyridines, elemental analysis is routinely performed to confirm that the final, purified products match their expected formulas. researchgate.net
X-Ray Diffraction Studies for Crystalline Structure Elucidation
X-ray diffraction (XRD) is a paramount technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For the imidazo[4,5-b]pyridine scaffold, XRD studies reveal key structural parameters, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While specific crystallographic data for this compound is not extensively documented in the provided literature, analysis of closely related derivatives provides significant insight into the structural characteristics of this class of compounds.
Research on various imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives has demonstrated common structural motifs. For instance, the crystal structure of 1H-imidazo[4,5-b]pyridine has been shown to crystallize in an orthorhombic system. researchgate.net A characteristic feature of these structures is the planarity of the fused ring system and the presence of intermolecular hydrogen bonds, which play a crucial role in the formation of supramolecular architectures. researchgate.net
In a study of 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea, the compound was found to crystallize in the monoclinic space group. nih.gov The imidazo[4,5-c]pyridine ring system was nearly planar, and the molecular conformation was stabilized by an intramolecular N—H⋯N hydrogen bond. nih.gov In the crystal lattice, molecules formed inversion dimers through N—H⋯O hydrogen bonds, and these dimers were further connected by π–π stacking interactions between the imidazole rings. nih.gov Similarly, other derivatives, such as 4-methyl-imidazo[4,5-c]pyridine, have been found to crystallize in orthorhombic structures, while 7-methyl-imidazo[4,5-c]pyridine adopts a triclinic system. researchgate.net
These studies collectively indicate that the crystalline structures of imidazo[4,5-b]pyridine derivatives are heavily influenced by the nature and position of substituents, which dictate the symmetry of the crystal lattice and the types of intermolecular forces at play. Hydrogen bonding and π–π stacking are consistently important interactions that define the packing of these molecules in the solid state.
Table 1: Crystallographic Data for Selected Imidazo[4,5-b/c]pyridine Derivatives
UV-Vis and Fluorescence Spectroscopies for Optical Properties
UV-Visible (UV-Vis) and fluorescence spectroscopies are essential tools for investigating the electronic transitions and photophysical properties of molecules. For the imidazo[4,5-b]pyridine core, these techniques provide information on absorption and emission characteristics, which are influenced by the electronic nature of the heterocyclic system and its substituents.
Studies on related imidazo[1,5-a]pyridine (B1214698) derivatives, which share a similar fused heterocyclic structure, offer valuable insights into the expected optical properties. These compounds are known to be fluorescent and their photophysical characteristics are highly tunable. For example, imidazo[1,5-a]pyridine-based probes have been shown to exhibit significant Stokes shifts, which is the difference between the absorption and emission maxima. A large Stokes shift (often greater than 5000 cm⁻¹) is a desirable property for fluorescent probes as it minimizes self-absorption and improves detection sensitivity.
The absorption (λabs) and emission (λem) maxima, as well as the fluorescence quantum yield (Φ), are key parameters determined from these studies. The quantum yield, which represents the efficiency of the fluorescence process, can be significantly affected by the molecular structure and the solvent environment. For a series of imidazo[1,5-a]pyridine derivatives, quantum yields have been reported to vary, with some compounds showing values as high as 0.38. The lifetime of the excited state is another important parameter, with values for imidazo[1,5-a]pyridines typically falling in the range of 2 to 8 nanoseconds.
The introduction of different substituents onto the imidazo[4,5-b]pyridine ring system is expected to modulate these optical properties. Electron-donating or -withdrawing groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission wavelengths. This tunability makes these compounds interesting candidates for applications such as fluorescent sensors and organic light-emitting diodes (OLEDs). For instance, some imidazo[1,5-a]pyridine-benzimidazole conjugates have been successfully used as greenish-yellow emitting materials in white LEDs.
Table 2: Photophysical Data for Representative Imidazo[1,5-a]pyridine Derivatives
Computational and Theoretical Investigations of 1 Methyl 1h Imidazo 4,5 B Pyridin 6 Amine and Imidazo 4,5 B Pyridine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the electronic and structural properties of imidazo[4,5-b]pyridine systems. research-nexus.net By employing methods such as the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311G**, researchers can accurately model these molecules. research-nexus.netresearchgate.netmdpi.com These calculations are fundamental for analyzing both global and local reactivity, providing a clear picture of how these compounds might behave in different chemical environments. research-nexus.net
DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For the imidazo[4,5-b]pyridine scaffold, studies have confirmed its planar conformation. researchgate.net Tautomerism is a key aspect of these systems, and DFT calculations can identify the most stable tautomeric form by comparing their minimized energies. mdpi.com For instance, in a study of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, the canonical structure was found to be the most stable tautomer. mdpi.com
The electronic structure analysis reveals how electrons are distributed within the molecule. Hirshfeld surface analysis, often used in conjunction with DFT, helps identify and visualize intermolecular interactions, such as hydrogen bonding and π–π stacking, which are critical for understanding the crystal packing and solid-state behavior of these compounds. research-nexus.netuctm.edu For example, analysis of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine showed that molecules in the crystal are linked into chains by N—H⋯N and C—H⋯N hydrogen bonds and are associated through offset π–π stacking. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. reddit.com
In imidazo[4,5-b]pyridine systems, the HOMO-LUMO gap is significantly influenced by the nature and position of substituents. nih.gov DFT calculations show that electron-donating groups tend to increase the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. nih.gov For example, studies on related imidazo[1,5-a]pyridine (B1214698) derivatives found a linear correlation between the HOMO-LUMO energy gap and the Hammett constants of substituents. nih.gov Calculated energy gaps for various 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives ranged from 0.105 to 0.177 atomic units (a.u.). mdpi.com This tunability of the energy gap is crucial for designing molecules with specific electronic or optical properties.
| Compound System | Computational Method | Calculated HOMO-LUMO Gap (ΔE) | Key Finding |
|---|---|---|---|
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Derivatives | DFT/B3LYP/6311G** | 0.105 - 0.177 a.u. | The energy gap is consistent with values for known biomaterials. mdpi.com |
| BF2-Functionalized 2-(Imidazo[1,5-a]pyridin-3-yl)phenols | TD-DFT | 2.087 - 2.472 eV | The energy gap can be controlled by substituents, correlating with Hammett constants. nih.gov |
| Antipyrine Derivatives | DFT | 1.799 - 2.449 eV | A low energy gap suggests a high propensity for electron transfer in molecular interactions. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution in a molecule and predict its reactive sites. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For imidazo[4,5-b]pyridine derivatives, MEP maps calculated using DFT help to identify the most reactive sites for chemical reactions. mdpi.com The nitrogen atoms of the heterocyclic rings are typically the most electron-rich regions (negative potential), making them primary sites for protonation and coordination with metal ions. The distribution of electrostatic potential across the molecule is a key determinant of its intermolecular interactions and biological activity.
Protonation Equilibria and pKa Predictions
The basicity of the nitrogen atoms in the imidazo[4,5-b]pyridine ring system is a crucial factor in its chemical and biological behavior. Computational methods can accurately predict proton affinities and pKa values, which quantify this basicity.
Studies combining DFT calculations with experimental measurements have investigated the protonation equilibria of imidazo[4,5-b]pyridine derivatives. mdpi.comresearchgate.net These analyses consistently show that the most basic site in the scaffold is the unsaturated nitrogen atom in the imidazole (B134444) portion of the ring system. mdpi.com This is consistent with the higher pKa of imidazole (~7.0) compared to pyridine (B92270) (~5.2). mdpi.comwikipedia.org The pyridine nitrogen and any exocyclic amine groups are the next most basic sites. mdpi.com Computational predictions of pKa values have shown excellent agreement with those measured experimentally, confirming that these systems typically exist as monoprotonated cations at neutral pH and become diprotonated in more acidic conditions. researchgate.net
Conformational Analysis and Planarity Studies
Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. For the imidazo[4,5-b]pyridine nucleus, both X-ray diffraction studies and DFT calculations have shown that the fused ring system is characteristically planar. researchgate.netresearchgate.net This planarity is a key feature that facilitates π–π stacking interactions, which are important for crystal packing and interactions with biological macromolecules like DNA. researchgate.net
In the solid state, imidazo[4,5-b]pyridine molecules often form hydrogen-bonded dimers or chains, a feature that has been analyzed through both experimental and theoretical means. researchgate.net Studies on related imidazo[4,5-c]pyridine derivatives also show a high degree of planarity, with the fused ring system making only a small dihedral angle with other attached ring systems. nih.gov
Molecular Dynamics Simulations
While explicit molecular dynamics (MD) simulations for the compound 1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine are not detailed in the provided context, this computational technique is implicitly vital for understanding its potential biological role. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a ligand when interacting with a biological target, such as an enzyme or receptor.
Molecular docking, a related computational method, is frequently used to predict the binding mode and affinity of imidazo[4,5-b]pyridine derivatives to protein active sites. mdpi.comnih.gov For example, docking studies have been used to illustrate the binding interactions of these derivatives with enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 9 (CDK9). mdpi.comnih.gov These docking results often serve as the starting point for more extensive MD simulations to assess the stability of the predicted ligand-protein complex and to refine the understanding of the binding interactions.
Mechanistic Studies of Chemical Reactions using Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of reactions involving the imidazo[4,5-b]pyridine ring system. These studies provide insights into reaction pathways, transition states, and the regioselectivity of various transformations.
A significant area of investigation has been the N-alkylation of the imidazo[4,5-b]pyridine core. The tautomeric nature of the imidazole ring presents multiple potential sites for alkylation, primarily at the N1, N3, and N4 positions. mdpi.com Computational studies have been employed to predict the most favorable alkylation sites. For instance, in the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, theoretical calculations helped to rationalize the observed regioselectivity, where different alkylating agents led to products substituted at the N1, N3, or N4 positions. mdpi.comnih.gov The relative stability of the resulting regioisomers is often determined by calculating their minimized energies using DFT methods. mdpi.com
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another powerful computational tool used to understand the reactivity of imidazo[4,5-b]pyridine derivatives. The energy and distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack. mdpi.comnih.gov For example, a frontier orbital analysis of 5-aminoimidazoles was used to rationalize the preference of electrophilic reagents for addition at either a nitrogen or carbon atom during cyclization reactions to form imidazo[1,5-a]pyrimidines. researchgate.net
Furthermore, DFT calculations have been used to study the tautomerism in imidazo[4,5-b]pyridine systems. By calculating the energies of all possible tautomeric forms, the most stable structure can be identified, which is crucial for understanding its chemical behavior and biological interactions. mdpi.com For example, the canonical structure of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine was determined to be the most stable tautomer based on its low minimization energy calculated by DFT. mdpi.com
Molecular Electrostatic Potential (MEP) maps are also generated through computational methods to visualize the electron density distribution and identify reactive sites within the molecule. mdpi.comnih.gov These maps highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide for predicting the outcome of chemical reactions.
Table 1: Computational Methods in Mechanistic Studies of Imidazo[4,5-b]pyridines
| Computational Method | Application in Mechanistic Studies | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of tautomer stability, reaction energies, and optimization of molecular geometries. | uctm.edumdpi.com |
| Frontier Molecular Orbital (FMO) Analysis | Prediction of sites for nucleophilic and electrophilic attack based on HOMO and LUMO distributions. | mdpi.comresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Identification of electron-rich and electron-poor regions to predict reactive sites. | mdpi.comnih.gov |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra and investigation of excited state properties. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazo[4,5-b]pyridine derivatives, QSAR studies have been pivotal in identifying the key structural features that govern their therapeutic effects.
Several 3D-QSAR studies, utilizing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on imidazo[4,5-b]pyridine derivatives. For instance, a study on sixty derivatives as Aurora A kinase inhibitors developed robust CoMFA and CoMSIA models with high predictive power. nih.gov The resulting 3D contour maps from these models provided crucial insights into the structural requirements for enhanced inhibitory activity, highlighting regions where steric bulk, and electrostatic interactions are favorable or unfavorable. nih.gov
Other QSAR approaches have also been applied. For example, a study on imidazo[4,5-c]pyridine derivatives as angiotensin II (AT1) receptor antagonists employed 2D-QSAR, group-based QSAR, and k-nearest neighbor methods. researchgate.net The models suggested that substitutions with less bulky and more electronegative groups on the pyridine ring were beneficial for antihypertensive activity. researchgate.net
More recent studies have utilized machine learning techniques in conjunction with QSAR. A comparative QSAR modeling study on the anticancer potency of imidazo[4,5-b]pyridine derivatives used Genetic Algorithm-Multiple Linear Regression (GA-MLR) and Backpropagation Artificial Neural Network (BP-ANN) methods. benthamdirect.com The optimized conformations of the compounds were obtained using DFT calculations, and a large number of molecular descriptors were calculated to build the QSAR models. benthamdirect.com The study found that the BP-ANN model had a better predictive performance than the GA-MLR model, demonstrating the utility of non-linear methods in QSAR. benthamdirect.com
These QSAR models not only help in understanding the structure-activity relationships but also serve as predictive tools for designing new, more potent analogues. By identifying the key molecular descriptors correlated with biological activity, researchers can prioritize the synthesis of compounds with a higher probability of success. nih.govresearchgate.net
Table 2: Key Parameters in QSAR Models of Imidazo[4,5-b]pyridine Derivatives
| QSAR Parameter/Method | Description | Relevance | Reference |
|---|---|---|---|
| r² (Coefficient of Determination) | A measure of the goodness of fit of the model. | Values close to 1 indicate a strong correlation between predicted and observed activities. | nih.govbenthamdirect.com |
| q² or r²cv (Cross-validated r²) | A measure of the predictive power of the model, determined by cross-validation techniques like leave-one-out (LOO). | High q² values suggest a robust and predictive model. | nih.govresearchgate.net |
| r²pred (External Validation r²) | A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation. | A high r²pred confirms the external predictability of the QSAR model. | nih.gov |
| CoMFA/CoMSIA | 3D-QSAR methods that correlate biological activity with steric and electrostatic fields around the molecules. | Provides 3D contour maps that guide structural modifications for improved activity. | nih.gov |
| Molecular Descriptors | Numerical values that describe the chemical and physical properties of a molecule (e.g., electronic, steric, topological). | Selection of relevant descriptors is crucial for building a predictive QSAR model. | benthamdirect.comresearchgate.net |
Biological Activity and Molecular Mechanisms of 1 Methyl 1h Imidazo 4,5 B Pyridin 6 Amine and Imidazo 4,5 B Pyridine Derivatives
Anticancer and Antiproliferative Activity Investigations (in vitro cell lines)
The quest for novel anticancer agents has led to the investigation of numerous imidazo[4,5-b]pyridine derivatives, which have shown promising antiproliferative effects against a variety of human cancer cell lines. mdpi.comnih.goveurjchem.com Their mechanism often involves targeting fundamental cellular processes like cell division and survival pathways. nih.gov
A number of studies have synthesized and evaluated series of these compounds, revealing that specific substitutions on the imidazo[4,5-b]pyridine core are crucial for potent activity. nih.govnih.gov For instance, the introduction of a methyl group on the nitrogen atom of the imidazole (B134444) ring has been shown to improve antiproliferative activity. nih.gov Similarly, amidino-substituted derivatives have demonstrated potent and selective activity in the sub-micromolar range against certain cancer cell lines. mdpi.comnih.govnih.gov
In one study, N-methyl substituted derivative 19 (2-(4-hydroxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl) proved to be a highly active compound, showing strong antiproliferative effects against a panel of eight human cancer cell lines with IC₅₀ values ranging from 1.45 to 1.90 μM. nih.gov Its activity was found to be comparable to the established anticancer drug, etoposide. nih.gov Another study highlighted imidazo[4,5-b]pyridine-derived acrylonitriles, with three compounds exhibiting potent activity in the submicromolar range (IC₅₀ 0.2–0.6 μM) and one lead molecule potently inhibiting cancer cell migration without affecting normal cell viability. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| N-methyl derivative 19 | Capan-1 (Pancreatic) | 1.45 | nih.gov |
| N-methyl derivative 19 | LN-229 (Glioblastoma) | 1.55 | nih.gov |
| N-methyl derivative 19 | K-562 (Leukemia) | 1.90 | nih.gov |
| Amidine derivative 10 | HCT-116 (Colon) | 0.4 | nih.gov |
| Amidine derivative 14 | HCT-116 (Colon) | 0.7 | nih.gov |
| Acrylonitrile derivative 21 | Various | 0.2–0.6 | nih.gov |
A primary mechanism through which imidazo[4,5-b]pyridines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govvietnamjournal.rubenthamdirect.com The structural similarity of the imidazo[4,5-b]pyridine scaffold to purine (B94841) makes it an ideal framework for designing kinase inhibitors. nih.govvietnamjournal.ru
Notably, derivatives of this class have been identified as potent inhibitors of Aurora kinases (A, B, and C), which are key regulators of mitosis. nih.govacs.org One hit compound, 31 , demonstrated IC₅₀ values of 0.042 μM, 0.198 μM, and 0.227 μM against Aurora-A, Aurora-B, and Aurora-C, respectively. nih.gov Further optimization of this series led to the discovery of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are implicated in the proliferation of leukemic cells. acs.org
Other research has identified imidazo[4,5-b]pyridine derivatives as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), leading to the reduction of the anti-apoptotic protein Mcl-1 and the induction of apoptosis in cancer cells. nih.gov The inhibition of kinases like IKK-ɛ and TBK1 has also been reported, which impacts the NF-κB signaling pathway.
The antiproliferative activity of imidazo[4,5-b]pyridine derivatives is linked to their ability to modulate critical cell signaling pathways, leading to cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov
Studies have shown that treatment with these compounds can cause an accumulation of cells in specific phases of the cell cycle. For example, the N-methyl derivative 19 was found to induce a dose-dependent accumulation of cells in the G2/M phase, indicating a cell cycle-specific mechanism of action. nih.gov Another derivative, 13k , a PI3Kα inhibitor from the related imidazo[1,2-a]pyridine (B132010) class, also caused significant G2/M phase arrest by decreasing the protein levels of cyclin B1 and CDK1. nih.gov
Furthermore, these compounds can trigger apoptosis. A lead compound from a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines demonstrated the ability to activate caspases 3 and 7, key executioner enzymes in the apoptotic cascade. nih.gov Similarly, an IRAK4 inhibitor based on an imidazo[1,2-a]pyridine scaffold induced apoptosis in lymphoma cells through caspase 3/7 activation. walshmedicalmedia.com The PI3K/Akt pathway, a central signaling cascade for cell survival, has also been identified as a target, with its inhibition contributing to the anticancer effects. nih.gov
Antimicrobial Properties
The imidazo[4,5-b]pyridine scaffold has been explored for its potential to combat microbial infections, with various derivatives showing activity against bacteria, fungi, and viruses. mdpi.comnih.govnih.govresearchgate.net
Derivatives of imidazo[4,5-b]pyridine have been evaluated against a range of Gram-positive and Gram-negative bacteria. researchgate.netnih.gov While many compounds show little to no activity, certain structural modifications have yielded promising results. mdpi.com For instance, some thiazole-based imidazopyridines were found to be more effective against E. coli, S. aureus, Bacillus subtilis, and Klebsiella pneumoniae than the reference antibiotics ampicillin (B1664943) and gentamicin. nih.gov
In one study, a series of amidino-substituted imidazo[4,5-b]pyridines were tested, with most showing no significant antibacterial activity. nih.gov However, compound 14 in that series displayed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM. nih.gov Other studies have reported derivatives with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with some compounds exhibiting MIC values as low as 0.5 μmol/L. nih.gov
Table 2: In Vitro Antibacterial Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Amidino derivative 14 | E. coli | 32 μM | nih.gov |
| Imidazo[4,5-c]pyridine 2g, 2h | S. aureus, MRSA, E. faecalis | 4-8 µg/mL | nih.gov |
| Imidazo[4,5-b]pyridine 4a, 4b | S. aureus, MRSA, E. faecalis | 4-8 µg/mL | nih.gov |
| Thiazole-based IZPs (3a) | E. coli, S. aureus, B. subtilis, K. pneumoniae | Higher than ampicillin | nih.gov |
The search for new fungicides has also included the imidazo[4,5-b]pyridine family. researchgate.net A series of novel derivatives were synthesized and tested for fungicidal activity against Puccinia polysora. researchgate.net One compound, 7b , was particularly effective, with an EC₅₀ value of 4.00 mg/L, which was comparable to the commercial fungicide tebuconazole. researchgate.net
Other studies have screened imidazo[4,5-b]pyridine derivatives against human fungal pathogens like Candida albicans and Candida parapsilosis. researchgate.netnih.gov In one case, synthesized compounds showed promising activity against both species with MIC values as low as 4-8 µg/mL. nih.gov Another report mentioned a derivative with antimycotic activity against Aspergillus flavus. mdpi.comnih.gov
Several studies have assessed imidazo[4,5-b]pyridine derivatives for antiviral properties against a broad panel of viruses. nih.govmdpi.com While many derivatives often show no significant antiviral effects, some have demonstrated selective activity. nih.gov For example, in a study of amidino-substituted derivatives, a bromo-substituted compound (7 ) and a para-cyano-substituted compound (17 ) showed moderate but selective activity against the respiratory syncytial virus (RSV), with EC₅₀ values of 21 μM and 58 μM, respectively. mdpi.comnih.gov
Enzyme Target Identification
The therapeutic potential of imidazo[4,5-b]pyridine derivatives is often linked to their ability to selectively inhibit specific enzymes involved in critical pathogen or disease pathways.
DprE1 Inhibitors
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a key target for novel antitubercular drugs. A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives has been synthesized and evaluated for their potential as DprE1 inhibitors. wikipedia.orgnih.gov In vitro screening against the H37Rv strain of M. tuberculosis identified several compounds with significant antitubercular activity. wikipedia.org
Molecular docking studies of these derivatives against the DprE1 crystal structure suggest a potential inhibitory mechanism. wikipedia.org While previously reported inhibitors often interact with the Cys387 residue of the enzyme, these imidazo[4,5-b]pyridine compounds showed promising interactions with other residues within the active site, indicating a potentially novel binding mode. wikipedia.org The presence of a 4-nitrophenoxy group at the 6th position was a strategic choice, as nitro-containing compounds have been shown to bind to the DprE1 enzyme. wikipedia.org
| Compound | Substituent at C2 Position | MIC (μmol/L) | Reference |
|---|---|---|---|
| 5g | 2,6-dimethoxyphenyl | 0.5 | wikipedia.orgnih.gov |
| 5c | - | 0.6 | wikipedia.orgnih.gov |
| 5u | 3-bromophenyl | 0.7 | wikipedia.orgnih.gov |
| 5i | 3-nitrophenyl | 0.8 | wikipedia.orgnih.gov |
Glucosamine-6-phosphate synthase
While Glucosamine-6-phosphate synthase is a potential molecular target for antimicrobial agents, current research has primarily focused on imidazo[4,5-c]pyridine derivatives as inhibitors of this enzyme. nih.govnih.gov There is insufficient scientific literature to confirm imidazo[4,5-b]pyridine derivatives as inhibitors of Glucosamine-6-phosphate synthase at this time.
Receptor Binding Studies
The interaction of imidazo[4,5-b]pyridine derivatives with various receptors is a key area of pharmacological research. However, specific binding data for certain receptor families remains limited for this particular scaffold.
There is currently a lack of specific research identifying 1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine or its direct derivatives as ligands for histamine (B1213489) receptors. Studies on related but structurally distinct compounds, such as those with an imidazole ring linked to a pyridine (B92270) ring (e.g., immethridine), have shown activity at histamine H3 receptors, but these findings cannot be directly extrapolated to the fused imidazo[4,5-b]pyridine system. nih.govebi.ac.uk
While the broader class of imidazopyridines is generally known for activity as GABA-A receptor agonists, specific evidence for imidazo[4,5-b]pyridine derivatives is sparse. nih.gov Research has highlighted that other isomers, such as imidazo[4,5-c]pyridines and imidazo[1,2-a]pyridines, are more commonly associated with GABA-A receptor modulation. nih.gov
Anti-inflammatory Response Investigations (in vitro cellular models)
Imidazo[4,5-b]pyridine derivatives have demonstrated notable anti-inflammatory properties in various in vitro models.
One derivative, referred to as compound 22, has been shown to reduce the inflammatory response induced by tert-butyl hydroperoxide in human retinal pigment epithelial (ARPE-19) cells. aacrjournals.org This effect is linked to its ability to modulate the activation of key transcription factors, Nrf2 and NF-κB, which regulate oxidative stress and inflammation. aacrjournals.org The same compound was previously evaluated for its anti-inflammatory activity in lipopolysaccharide-stimulated macrophages.
Furthermore, a class of 1H-imidazo[4,5-b]pyridine derivatives has been identified as potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins. nih.gov By inhibiting BET proteins, these compounds can suppress the expression of pro-inflammatory cytokines, which is a key mechanism for alleviating neuroinflammation associated with conditions like neuropathic pain. nih.gov The general imidazopyridine scaffold has also been linked to the inhibition of kinases such as IKK-ɛ and TBK1, which are crucial for activating the NF-κB inflammatory pathway. researchgate.net
| Compound/Class | Cellular Model | Mechanism of Action | Reference |
|---|---|---|---|
| Compound 22 | ARPE-19 cells (human retinal pigment epithelial) | Diminishes induced inflammatory response; modulates Nrf2 and NF-κB activation. | aacrjournals.org |
| 1H-Imidazo[4,5-b]pyridine derivatives | Not specified | Inhibition of bromodomain and extra-terminal (BET) proteins, leading to reduced pro-inflammatory cytokine expression. | nih.gov |
| Imidazopyridine scaffold | Not specified | Inhibition of IKK-ɛ and TBK1 kinases, preventing NF-κB activation. | researchgate.net |
Antioxidative Properties
Several studies have confirmed the antioxidative potential of imidazo[4,5-b]pyridine derivatives. nih.govoup.com Novel N-substituted and unsubstituted imidazo[4,5-b]pyridine derived acrylonitriles have demonstrated significant antioxidative activity. oup.com
In another study, imidazo[4,5-b]pyridine benzohydrazones were synthesized and evaluated for their antioxidant potential. nih.gov A specific derivative, compound 36, which resulted from the merger of an imidazopyridine and a benzohydrazide, exhibited particularly high antioxidant activity (EC50 26.12 µM), surpassing that of reference compounds like gallic acid and rutin. nih.gov The antioxidative capacity in this class of compounds was observed to increase with a greater number of hydroxyl groups on the structure, which enhances their ability to donate electrons. nih.gov Conversely, a series of iminocoumarine-imidazo[4,5-b]pyridine derivatives were also tested but did not display significant antioxidative activity, highlighting the critical role of specific substitutions in determining this property. nih.gov
Enzyme Interactions and Metabolic Pathways of N-Methylated Imidazo[4,5-b]pyridines
The metabolic fate of N-methylated imidazo[4,5-b]pyridines is crucial for understanding their biological activity and potential toxicity. The metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a well-studied heterocyclic amine, provides a key model for this class of compounds. wikipedia.orgcaymanchem.com Metabolic activation is a prerequisite for PhIP's biological effects. wikipedia.org This process is primarily handled by Phase I and Phase II enzymes.
Cytochrome P450 (CYP) Enzymes
The initial and critical step in the metabolic activation of PhIP is N-hydroxylation, catalyzed predominantly by cytochrome P450 enzymes. nih.gov Studies using recombinant human CYP enzymes have established the relative contributions of different isoforms. nih.gov
CYP1A2 is the primary enzyme responsible for converting PhIP to its genotoxic metabolite, 2-hydroxyamino-PhIP (N2-OH-PhIP). wikipedia.orgnih.gov
CYP1A1 also contributes to this activation and, despite having a lower maximal velocity (Vmax) than CYP1A2, it shows a higher catalytic efficiency (Vmax/Km), suggesting it may be particularly important in extrahepatic tissues where it is more abundant. nih.gov
CYP1B1 is also capable of producing N2-OH-PhIP from PhIP. nih.govnih.gov
All three enzymes also produce the non-mutagenic metabolite, 4'-hydroxy-PhIP. nih.gov
| Enzyme | Metabolite | Vmax (nmol/min/nmol P450) | Km (μM) | Catalytic Efficiency (Vmax/Km) | Reference |
|---|---|---|---|---|---|
| CYP1A1 | N2-OH-PhIP | 16 | 5.1 | 3.14 | nih.gov |
| 4'-hydroxy-PhIP | 7.8 | 8.2 | 0.95 | nih.gov | |
| CYP1A2 | N2-OH-PhIP | 90 | 79 | 1.14 | nih.gov |
| 4'-hydroxy-PhIP | 1.5 | 43 | 0.03 | nih.gov | |
| CYP1B1 | N2-OH-PhIP | 0.2 | 4.5 | 0.04 | nih.gov |
| 4'-hydroxy-PhIP | 0.3 | 2.2 | 0.14 | nih.gov |
N-acetyltransferases (NATs)
Following N-hydroxylation by CYPs, the resulting N-OH-PhIP can be further activated by Phase II enzymes, including N-acetyltransferases. wikipedia.orgcaymanchem.com Both NAT1 and NAT2 catalyze the O-acetylation of N-OH-PhIP, converting it into a more potent reactive ester metabolite, N-acetoxy-PhIP, which readily forms DNA adducts. wikipedia.orgaacrjournals.orgnih.gov The metabolic activation of many N-hydroxy heterocyclic amines appears to be catalyzed to a greater extent by NAT2 than by NAT1. aacrjournals.org Genetic polymorphisms in NAT1 and NAT2 can lead to "rapid" or "slow" acetylator phenotypes, which may influence an individual's susceptibility to the effects of compounds like PhIP. nih.govwikipedia.org
Sulfotransferases (SULTs)
Sulfotransferases represent another critical Phase II pathway for the bioactivation of N-hydroxy-PhIP. wikipedia.orgcaymanchem.com These cytosolic enzymes catalyze the transfer of a sulfonate group to N-OH-PhIP, forming N-sulfonyloxy-PhIP. nih.gov This metabolite is a highly reactive electrophile that can lead to mutagenic outcomes. oup.com Specifically, human sulfotransferases from the SULT1A family, such as SULT1A1 and SULT1A2 , are implicated in this activation process. nih.govoup.com
Molecular Interactions with Biomolecules (e.g., DNA adducts, protein adducts)
The interaction of imidazo[4,5-b]pyridine derivatives with biological macromolecules is a critical aspect of their mechanism of action and toxicological profile. These interactions, particularly the formation of covalent adducts with DNA and proteins, are fundamental to the mutagenic and carcinogenic properties observed for some compounds within this class. The most extensively studied compound in this regard is 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), the most abundant heterocyclic aromatic amine found in cooked meat. nih.govnih.gov Research on PhIP provides a detailed model for understanding how imidazo[4,5-b]pyridine derivatives can interact with and modify biological systems at the molecular level.
The formation of DNA adducts by imidazo[4,5-b]pyridine derivatives is not a direct process. It requires metabolic activation to convert the parent compound into a reactive electrophilic intermediate that can then covalently bind to nucleophilic sites on DNA. oup.com
For PhIP, this activation pathway begins with N-hydroxylation, a reaction often mediated by cytochrome P450 enzymes in the liver. oup.com The resulting N-hydroxy-PhIP is a proximate carcinogen that can be transported to various tissues. nih.gov In target tissues, such as the colon or mammary gland, N-hydroxy-PhIP undergoes further activation, primarily through O-acetylation catalyzed by N-acetyltransferase (NAT) enzymes, to form a highly reactive N-acetoxy-PhIP intermediate. nih.gov This ultimate carcinogen can then react with DNA bases.
The primary site of adduction for PhIP is the C8 position of guanine. oup.com The major DNA adduct formed is N-(deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (dG-C8-PhIP). nih.govacs.org This specific adduct has been identified as the principal DNA lesion in tissues of rats treated with PhIP and has also been detected in human colon tissue. nih.govacs.org Studies have confirmed the formation of PhIP-DNA adducts in various tissues in animal models, including the pancreas, colon, lung, and heart, with the highest levels often found in extrahepatic tissues. nih.gov The formation of these adducts is considered a critical initiating event in the carcinogenesis associated with PhIP. nih.gov The presence of these bulky adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations. oup.comyoutube.com
Some imidazo[4,5-b]pyridine derivatives have also been shown to interact with DNA through non-covalent mechanisms, such as intercalation, where the planar ring structure of the molecule inserts between the base pairs of the DNA double helix. youtube.commdpi.com This type of interaction can also disrupt normal DNA processes. youtube.com
Table 1: PhIP-DNA Adduct Research Findings
| Finding Category | Detailed Research Finding | Source(s) |
|---|---|---|
| Primary Adduct | The major DNA adduct identified is N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP), formed at the C8 position of guanine. | oup.comnih.govacs.org |
| Activation | Metabolic activation to a reactive N-hydroxy-PhIP intermediate is required for DNA adduct formation. nih.gov This is followed by O-acetylation to form N-acetoxy-PhIP. nih.gov | nih.gov |
| Enzymatic Role | Mammary cytosolic O-acetyltransferase plays a key role in the activation of N-hydroxy-PhIP to form DNA adducts. nih.gov | nih.gov |
| Tissue Distribution | In rats administered PhIP, DNA adducts were detected in the pancreas, colon, lung, heart, and liver, with the highest levels in the pancreas. nih.gov | nih.gov |
| Adduct Levels | In female rats, PhIP-DNA adduct levels in mammary epithelial cells were measured at 10.2 (± 0.7) x 10⁻⁷ at 24 hours after the last dose, decreasing over time. nih.gov | nih.gov |
| Mutagenesis Link | A linear relationship has been observed between PhIP-DNA adduct levels and mutation frequency. oup.com | oup.com |
In addition to DNA, the reactive metabolites of imidazo[4,5-b]pyridine derivatives can also form adducts with proteins. These interactions can alter protein structure and function, contributing to cellular toxicity.
Studies on PhIP have demonstrated its ability to form adducts with serum albumin, a major transport protein in the blood. nih.gov In in vitro experiments using rat serum albumin (RSA) and hepatic microsomes, adduct formation was observed. nih.gov One identified adduct involved a covalent C-S linkage between the C-2 position of the PhIP molecule and the cysteine residue at position 34 of the albumin protein. nih.gov The formation of these protein adducts can serve as biomarkers of exposure to the parent compound. Unstable conjugates of reactive PhIP metabolites have also been shown to form with the amino acid cysteine and the antioxidant glutathione (B108866) (GSH). nih.gov
Table 2: PhIP-Protein Adduct Research Findings
| Finding Category | Detailed Research Finding | Source(s) |
|---|---|---|
| Target Protein | PhIP forms adducts with serum albumin. | nih.gov |
| Adduct Structure | An adduct has been identified where the C-2 of PhIP is linked to a cysteine residue of rat serum albumin via a C-S bond. | nih.gov |
| Other Conjugates | Unstable conjugates are formed with glutathione (GSH) and free cysteine. The suggested structures are GSH-S-N2-PhIP and cysteine-S-N2-PhIP. | nih.gov |
| Starting Material | Adducts were formed in vitro using reactive starting materials like 1-methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine (B153020) (2-nitro-PhIP) and N-acetoxy-PhIP. | nih.gov |
Structure Activity Relationship Sar Studies of Imidazo 4,5 B Pyridine Derivatives
Impact of Substituents on Biological Activity
The biological activity of imidazo[4,5-b]pyridine derivatives is profoundly influenced by the nature and position of various substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have systematically explored these effects to optimize potency against various biological targets, including cancer cell lines and pathogenic microbes.
In the pursuit of cytotoxic agents, researchers have found that substitutions at the C2 and C6 positions are particularly critical. For instance, a series of regio-isomeric imidazo[4,5-b]pyridine analogues were synthesized and tested for their cytotoxic activity. nih.gov One notable finding was that analogue 6b (2-(4-chlorophenyl)-N-cyclopropyl-1-methyl-1H-imidazo[4,5-b]pyridin-6-amine) displayed strong cytotoxicity. researchgate.net Further studies on amides revealed that a cyclopropyl (B3062369) amide was particularly potent. researchgate.net
The introduction of different phenyl groups at the C2 position and various amines at the C6 position has been a common strategy. The presence of electron-withdrawing or electron-donating groups on the C2-phenyl ring can modulate activity. For antitubercular applications, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were developed. nih.gov Within this series, compounds with specific substitutions on the C2-phenyl ring showed potent activity against Mycobacterium tuberculosis. For example, compound 5g , which has a 2,6-dimethoxyphenyl group at the C2 position, was identified as a highly potent analogue with a Minimum Inhibitory Concentration (MIC) of 0.5 µmol/L. nih.gov This highlights the importance of steric and electronic properties of the C2 substituent.
Similarly, studies on amidino-substituted imidazo[4,5-b]pyridines have demonstrated potent and selective antiproliferative activity. mdpi.comnih.gov Compound 10 , featuring an unsubstituted amidino group, and compound 14 , with a 2-imidazolinyl amidino group, both showed strong activity against colon carcinoma cell lines in the sub-micromolar range. nih.govresearchgate.net The presence of a bromine atom on the pyridine (B92270) ring was also found to be a key determinant of activity in certain derivatives. mdpi.comnih.gov For instance, a bromo-substituted derivative with an unsubstituted phenyl ring showed selective antiviral activity against the respiratory syncytial virus (RSV). mdpi.com
The methylation at the N1 position, as seen in the subject compound 1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine , is another critical modification. While N-alkylation can be non-selective and lead to various products, it significantly impacts the molecule's properties and biological activity. mdpi.com The N-methyl group can alter solubility, membrane permeability, and the orientation of the molecule within a receptor's binding pocket.
Positional Isomerism and Bioactivity Modulation
Positional isomerism is a key factor in modulating the bioactivity of imidazopyridines. The fusion of the imidazole (B134444) and pyridine rings can occur in several ways, leading to distinct isomeric scaffolds such as imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,2-a]pyridine (B132010), and imidazo[1,5-a]pyridine (B1214698). nih.govresearchgate.net Each of these core structures presents a unique three-dimensional shape and distribution of nitrogen atoms, which dictates how they interact with biological targets. researchgate.net
SAR studies have also explored moving substituents to different positions on the heterocyclic ring. In a study of imidazo[1,2-a]pyridine-based inhibitors of Rab geranylgeranyl transferase, the C6 position was identified as a privileged site for modification. nih.gov Shifting a functional group, such as a formyl group, from the para to the meta position on a phenyl ring attached to the core resulted in a twofold decrease in inhibitory activity, demonstrating that even subtle isomeric changes can have a significant biological impact. nih.gov
Pharmacophore Elucidation for Target Binding
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For imidazo[4,5-b]pyridine derivatives, pharmacophore models have been elucidated to understand their binding to various targets, particularly protein kinases.
The imidazo[4,5-b]pyridine core is itself a key pharmacophoric element, acting as a bioisostere of purine (B94841). uctm.edunih.gov This allows it to fit into the ATP-binding site of many kinases, where it can mimic the hydrogen bonding interactions of the natural adenine (B156593) base. The nitrogen atoms at positions 1, 3, and 4 are crucial for forming these interactions with the kinase hinge region.
For specific kinase targets, the pharmacophore model becomes more detailed. In the case of B-Raf kinase inhibitors, a key finding was that these compounds bind to a specific "DFG-in, αC-helix out" conformation of the enzyme. nih.gov This binding mode is associated with high kinase selectivity. The pharmacophore for these inhibitors includes the imidazopyridine core for hinge binding, along with specific substituents that occupy adjacent pockets.
Quantitative Structure-Activity Relationship (QSAR) studies further refine these models by correlating physical and chemical properties of the molecules with their biological activity. nih.govnih.gov A 3D-QSAR study on a set of imidazo[4,5-b]pyridine derivatives identified that electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO), are strongly correlated with toxicity, providing a descriptor for designing safer compounds. researchgate.net For antitubercular activity, hydrophobicity was found to be a decisive factor in the pharmacophore model. nih.gov
In other applications, such as for anti-inflammatory activity, a diaryl pharmacophore is considered a key building element. nih.gov This typically involves the imidazopyridine core linked to two aryl groups at specific positions, which together create the optimal geometry for inhibiting targets like cyclooxygenase (COX).
Ligand Docking and Molecular Modeling for Receptor Interactions
Molecular modeling and ligand docking are powerful computational tools used to visualize and predict how imidazo[4,5-b]pyridine derivatives bind to their biological receptors at an atomic level. acs.org These methods are instrumental in rational drug design, helping to explain observed SAR data and to design new compounds with improved affinity and selectivity. nih.gov
Docking studies have been successfully applied to understand the interactions of imidazo[4,5-b]pyridine derivatives with a variety of protein targets. For example, in the development of antitubercular agents, derivatives of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine were docked into the active site of the enzyme decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), a critical enzyme in the Mycobacterium tuberculosis cell wall synthesis pathway. nih.gov These computational studies revealed promising interactions with key amino acid residues, supporting the hypothesis that these compounds exert their effect by inhibiting this enzyme. nih.gov
Similarly, to develop novel Aurora kinase inhibitors, a series of 65 imidazo[4,5-b]pyridine derivatives were modeled using techniques like CoMFA and CoMSIA. nih.gov The resulting models were then used to dock the most potent compounds into the ATP-binding site of Aurora kinase A (PDB ID: 1MQ4). nih.gov These simulations provide insights into the specific hydrogen bonds, hydrophobic interactions, and π-stacking that stabilize the ligand-receptor complex, thereby guiding the design of new analogues with enhanced potency. nih.gov
In another study, imidazo[4,5-b]pyridine derivatives were designed as potential inhibitors of lumazine (B192210) synthase, an enzyme in the riboflavin (B1680620) biosynthesis pathway that is absent in humans, making it an attractive anti-infective target. nih.gov In-silico docking of designed compounds into the active site of M. tuberculosis lumazine synthase (PDB ID: 2C92) helped identify the best-fit ligands and study the crucial binding interactions responsible for stabilizing the drug-receptor complex. nih.gov The insights from these models are critical for optimizing the lead compounds.
Design Principles for Optimized Biological Profiles
The development of imidazo[4,5-b]pyridine derivatives with optimized biological profiles is guided by several key design principles derived from extensive SAR, modeling, and experimental studies.
Scaffold Hopping and Bioisosterism : The foundational design principle is the use of the imidazo[4,5-b]pyridine scaffold as a bioisostere for the purine ring system. uctm.edunih.gov This allows these synthetic compounds to target a wide array of enzymes that naturally bind purine-based ligands like ATP, such as protein kinases. nih.govrjpbr.com This principle provides a rational starting point for inhibitor design.
Rational Substitution Based on SAR : SAR studies have established that targeted substitutions at specific positions (notably C2, C6, and N1/N3) are crucial for modulating potency and selectivity. nih.govnih.gov For example, attaching various substituted aryl groups at C2 and different functional groups (amines, amides) at C6 allows for the fine-tuning of interactions within the target's binding pocket. researchgate.net The principle of iterative modification, where small changes are made systematically, is used to enhance activity and improve pharmacokinetic properties. nih.gov
Computationally-Guided Design : Modern drug design heavily relies on computational methods. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are used to derive equations that predict the biological activity of new compounds based on their structural features, such as hydrophobicity or electronic properties. nih.gov Molecular docking and dynamic simulations are then used to visualize how these designed compounds fit into the receptor, allowing for the optimization of ligand-receptor interactions before undertaking complex chemical synthesis. nih.govnih.gov
Targeting Specific Conformations : A more advanced design principle involves creating inhibitors that selectively bind to a particular conformational state of a target protein. For instance, designing imidazo[4,5-b]pyridines that specifically recognize the "αC-helix out" conformation of B-Raf kinase leads to inhibitors with much greater selectivity over other kinases, which can translate to a better safety profile. nih.gov
By integrating these principles, medicinal chemists can move beyond simple trial-and-error and rationally design novel this compound analogues and related derivatives with optimized potency, selectivity, and drug-like properties for a range of therapeutic applications.
Advanced Research Applications and Future Directions for 1 Methyl 1h Imidazo 4,5 B Pyridin 6 Amine Research
Development as Molecular Probes and Sensing Agents
The inherent spectroscopic properties of the imidazo[4,5-b]pyridine ring system make it a candidate for the development of molecular probes and sensors. These probes are designed to detect and quantify specific analytes in biological or environmental systems, often through changes in their fluorescence or colorimetric properties. mdpi.com
The imidazo[4,5-b]pyridine structure contains multiple nitrogen atoms which can be protonated or deprotonated depending on the pH of the surrounding environment. This characteristic suggests a potential for derivatives of 1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine to function as pH sensors. The protonation state of the molecule can significantly alter its electronic structure and, consequently, its absorption and emission spectra. While specific studies on the pH sensing capabilities of this compound are not prominent, the fundamental structure is conducive to such applications, warranting further investigation.
The spectroscopic behavior of heterocyclic compounds is often sensitive to the polarity of the solvent (solvatochromism) and the nature of chemical substituents. By strategically modifying the this compound scaffold with different functional groups, it is conceivable to fine-tune its photophysical properties. For instance, adding electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to predictable shifts in its fluorescence emission. This tunability is a key feature in designing probes for specific environments or for detecting particular molecular recognition events.
Scaffold for Novel Bioactive Compound Synthesis
The 1H-imidazo[4,5-b]pyridine nucleus is a proven and versatile scaffold for the synthesis of novel bioactive compounds. uctm.edunih.gov Researchers have utilized this core structure to develop compounds with a range of therapeutic activities. The synthesis of derivatives often involves modifying the scaffold at various positions to optimize biological activity and drug-like properties.
For example, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and showed potent antitubercular activity against Mycobacterium tuberculosis. nih.gov In another study, derivatives of 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid were synthesized and tested for antituberculotic activity. nih.gov The alkylation of the imidazo[4,5-b]pyridine core is a common strategy, though it can present challenges in selectivity, often resulting in various mono- and polyalkylated products. mdpi.com These examples underscore the utility of the imidazo[4,5-b]pyridine framework, including the 1-methylated version, as a foundational structure for creating new therapeutic agents.
Table 1: Examples of Bioactive Compounds Derived from the Imidazo[4,5-b]pyridine Scaffold
| Parent Scaffold | Derivative Structure/Modification | Target Activity | Reference |
|---|---|---|---|
| 1H-Imidazo[4,5-b]pyridine | 6-(4-nitrophenoxy)-2-substituted derivatives | Antitubercular (DprE1 inhibitors) | nih.gov |
| 1-Methyl-1H-imidazo[4,5-b]pyridine | Carboxylic acid, ester, amide, nitrile, thioamide derivatives at the 2-position | Antituberculotic | nih.gov |
| 1H-Imidazo[4,5-b]pyridine | N-methyl substitution | General synthetic exploration for bioactive compounds | mdpi.com |
Exploration in Materials Science
While the imidazo[4,5-b]pyridine scaffold is heavily explored in medicinal chemistry, its application in materials science is less prominent in current research literature. The structural features, such as the planar aromatic system and hydrogen bonding capabilities, could potentially be exploited in the design of organic electronic materials, polymers, or metal-organic frameworks. However, this remains a largely unexplored field for this compound and its close analogs.
Potential as Biomarkers (focusing on chemical interaction, not human studies outcomes)
Derivatives of the imidazo[4,5-b]pyridine class have been investigated as biomarkers, particularly in the context of toxicology. The well-studied compound 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), for instance, undergoes metabolic activation in the body. nih.gov This process involves N-hydroxylation by cytochrome P450 enzymes, followed by esterification. The resulting reactive metabolite can form covalent adducts with biological macromolecules like DNA. nih.govnih.gov
The degradation of these unstable products can lead to the formation of stable metabolites, such as 5-hydroxy-PhIP, which is then excreted. nih.gov The detection of such metabolites in urine can serve as a biomarker for the bioactive dose of the parent compound. nih.gov This mechanism, where a parent compound undergoes specific chemical transformations and interactions in a biological system to produce a detectable molecule, is a key principle in biomarker discovery. For this compound, a similar potential exists. Its metabolic fate and its ability to form adducts with cellular components could be explored to identify unique metabolites that could serve as biomarkers of exposure or biological effect.
Table 2: Chemical Interactions Leading to Biomarker Formation (based on the PhIP model)
| Process | Description | Key Chemical Species Involved | Reference |
|---|---|---|---|
| Metabolic Activation | The parent compound is enzymatically converted into a more reactive form. | Parent Compound (PhIP), Cytochrome P450, N-hydroxy-PhIP | nih.gov |
| Adduct Formation | The reactive metabolite covalently binds to macromolecules. | N-hydroxy-PhIP, DNA (specifically deoxyguanosine), Protein | nih.govnih.gov |
| Degradation & Excretion | Unstable adducts degrade into a stable, excretable metabolite. | Unstable adducts, 5-hydroxy-PhIP | nih.gov |
Chemoinformatics and Library Design for High-Throughput Screening
The this compound structure is an ideal starting point for chemoinformatic studies and the design of compound libraries for high-throughput screening (HTS). Chemoinformatics employs computational methods to analyze and organize chemical information, which can accelerate the drug discovery process.
A ligand-based drug design approach can be used to generate a virtual library of derivatives based on the imidazo[4,5-b]pyridine scaffold. nih.gov By systematically modifying substituents at different positions on the ring system, a large and diverse set of compounds can be created. These virtual libraries can then be screened in silico against computational models of biological targets to predict their binding affinity and potential activity. This process helps prioritize which compounds to synthesize for actual laboratory testing. For example, structure-activity relationship (SAR) studies on related heterocyclic cores have shown that small changes, such as the type and position of substituents, can significantly impact biological activity. acs.org Applying these principles to this compound could efficiently guide the synthesis of focused libraries for screening against targets like kinases, proteases, or other enzymes, thereby expanding the therapeutic potential of this chemical class.
Challenges and Opportunities in Imidazo[4,5-b]pyridine Research
The imidazo[4,5-b]pyridine scaffold, a key component of this compound, presents both significant challenges and exciting opportunities for researchers. Its structural similarity to endogenous purines makes it a privileged scaffold in medicinal chemistry, opening doors for the development of novel therapeutics. researchgate.netnih.govnih.gov However, the synthesis and application of these compounds are not without their hurdles.
One of the primary challenges in the synthesis of imidazo[4,5-b]pyridine derivatives is achieving regioselectivity, particularly concerning substitution at the N1 and N3 positions of the imidazole (B134444) ring. nih.govmdpi.com The tautomeric nature of the imidazo[4,5-b]pyridine skeleton can lead to a mixture of isomers, complicating purification and characterization. mdpi.com Developing synthetic methodologies that provide precise control over the substitution pattern is a continuous focus of research. Another synthetic challenge lies in the creation of diverse and complex molecular libraries for high-throughput screening, which is essential for discovering new biologically active compounds. researchgate.net
Despite these synthetic difficulties, the opportunities presented by the imidazo[4,5-b]pyridine core are vast. Its resemblance to purines allows these compounds to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in various cellular pathways. nih.govmdpi.com This has led to the exploration of imidazo[4,5-b]pyridine derivatives as potential anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govmdpi.comeurjchem.com For instance, certain derivatives have shown potent inhibitory activity against kinases like Aurora kinases and PDGFR, which are implicated in cancer progression. nih.gov The potential to develop selective inhibitors for specific biological targets offers a significant opportunity for creating more effective and less toxic drugs. acs.org Furthermore, the ongoing discovery of new biological activities associated with this scaffold continues to fuel interest in its therapeutic potential. nih.govmdpi.com
Table 1: Selected Biological Activities of Imidazo[4,5-b]pyridine Derivatives
| Biological Target/Activity | Compound Type | Reference |
|---|---|---|
| Anticancer | 2,6-Disubstituted imidazo[4,5-b]pyridines | nih.gov |
| Antimicrobial | Imidazo[4,5-b]pyridine derivatives | mdpi.com |
| Anti-inflammatory | Imidazo[4,5-b]pyridine derivatives | nih.gov |
| Kinase Inhibition (e.g., Aurora, PDGFR) | Substituted imidazo[4,5-b]pyridines | nih.gov |
| BET Inhibitors (for neuropathic pain) | 1H-Imidazo[4,5-b]pyridine derivatives | acs.org |
Green Chemistry Principles in the Synthesis of this compound
In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceutical compounds, including this compound and its analogs. The focus is on developing environmentally benign processes that are efficient, minimize waste, and use less hazardous substances.
A key strategy in the green synthesis of the imidazo[4,5-b]pyridine core is the use of alternative and safer reaction media. Traditional syntheses often rely on volatile and toxic organic solvents. Researchers have successfully employed greener solvents like water, glycerol (B35011), and mixtures such as water-isopropyl alcohol (H₂O-IPA) for the synthesis of imidazo[4,5-b]pyridines. acs.orgresearchgate.net These solvents are not only less harmful but can also enhance reaction rates and simplify product isolation.
Another cornerstone of green chemistry is the development of one-pot and multicomponent reactions. researchgate.net These approaches are highly atom-economical as they combine several synthetic steps into a single operation, thereby reducing the need for intermediate purification, minimizing solvent usage, and saving time and energy. For example, an eco-friendly, one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives has been developed using glycerol as a medium. researchgate.net Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, have also been effectively used to construct the imidazo[4,5-b]pyridine skeleton, avoiding the isolation of intermediates and reducing waste. acs.org
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for the rapid and efficient synthesis of heterocyclic compounds. nih.gov Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govscielo.org.za This technique has been successfully applied to the synthesis of various imidazo[4,5-b]pyridine derivatives, offering a more sustainable and efficient alternative to traditional synthetic routes. nih.gov While a specific microwave-assisted synthesis for this compound is not extensively documented, the successful application of this technology to the broader class of imidazo[4,5-b]pyridines suggests its potential applicability.
Table 2: Green Chemistry Approaches in Imidazo[4,5-b]pyridine Synthesis
| Green Chemistry Principle | Application in Imidazo[4,5-b]pyridine Synthesis | Reference |
|---|---|---|
| Use of Greener Solvents | Synthesis in water, glycerol, or H₂O-IPA mixtures. | acs.orgresearchgate.net |
| One-Pot/Multicomponent Reactions | Three-component synthesis in glycerol; Tandem SNAr/reduction/cyclization. | acs.orgresearchgate.net |
| Microwave-Assisted Synthesis | Rapid and efficient synthesis of fluoroalkyl-azabenzimidazoles and other derivatives. | nih.gov |
| Catalyst-Free Reactions | Development of tandem synthesis without the need for a metal catalyst. | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
